molecular formula C19H20N2O3 B5304758 N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

Numéro de catalogue B5304758
Poids moléculaire: 324.4 g/mol
Clé InChI: ANRJCRFQZUVJLR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PTC-209 was first synthesized in 2009 and since then, various studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.

Mécanisme D'action

N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide binds to the PRC1-BMI1 complex, which is involved in the regulation of gene expression and chromatin remodeling. This binding disrupts the interaction between BMI-1 and chromatin, leading to the downregulation of BMI-1 target genes and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the self-renewal of cancer stem cells by blocking the activity of BMI-1.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on BMI-1, with little or no effect on other related proteins. It has also been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. This compound has been shown to induce apoptosis and inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is its selectivity for BMI-1, which reduces the risk of off-target effects and toxicity. This compound is also relatively easy to synthesize and has been shown to have good stability and solubility. However, one limitation of this compound is its poor bioavailability, which may limit its effectiveness in vivo. Another limitation is the potential for resistance to develop over time, which may require the development of combination therapies.

Orientations Futures

Several potential future directions for N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide research have been identified, including the development of more potent and selective inhibitors, the investigation of combination therapies with other cancer drugs, and the exploration of alternative delivery methods to improve bioavailability. Other potential applications of this compound outside of cancer therapy have also been suggested, including in the treatment of inflammatory and autoimmune diseases. Further research is needed to fully understand the potential of this compound and to develop effective therapies based on this compound.

Méthodes De Synthèse

The synthesis of N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves a multi-step process that starts with the reaction of 2-aminobenzamide with 2-bromoacetophenone to form an intermediate. This intermediate is then reacted with 4-phenyl-2,3-dihydropyran-4-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, and several modifications have been made to the original method.

Applications De Recherche Scientifique

N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in various types of cancer and is associated with tumor growth and metastasis. Inhibition of BMI-1 by this compound has been shown to induce apoptosis and inhibit the self-renewal of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.

Propriétés

IUPAC Name

N-(2-carbamoylphenyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c20-17(22)15-8-4-5-9-16(15)21-18(23)19(10-12-24-13-11-19)14-6-2-1-3-7-14/h1-9H,10-13H2,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRJCRFQZUVJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.